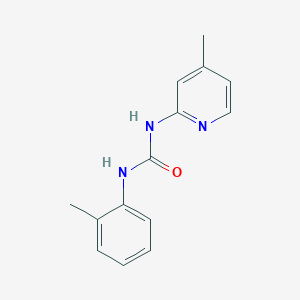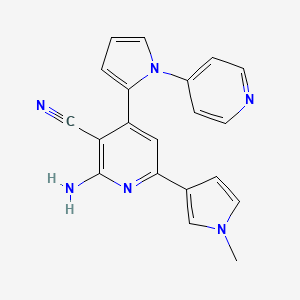
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of several key enzymes, including tyrosine kinase and protein kinase C, which are known to play important roles in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated through the inhibition of certain enzymes that are involved in the regulation of cell growth and survival. This compound has also been found to exhibit anti-inflammatory and antioxidant activity, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages as a research tool. It is relatively easy to synthesize, and it can be obtained in high yields and purity. It has also been found to exhibit potent antitumor activity, which makes it a promising candidate for further research in the field of cancer therapeutics. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not yet fully understood.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of research is to further investigate its mechanism of action, in order to better understand how it exerts its antitumor effects. Another area of research is to investigate its potential as a drug candidate for the treatment of various types of cancer. Additionally, this compound may have applications in other areas of research, such as the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 2-methylphenyl isocyanate with 4-methyl-2-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields and purity.
Scientific Research Applications
N-(2-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has been found to exhibit potent antitumor activity, and it has been suggested that it may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCBWBSQRRKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5439289.png)

![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorophenyl)piperazine](/img/structure/B5439317.png)
![N-(2-methoxyethyl)-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439323.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5439326.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide hydrochloride](/img/structure/B5439373.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5439380.png)